molecular formula C28H29F4N5O B4304654 [4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Cat. No.: B4304654
M. Wt: 527.6 g/mol
InChI Key: MDLDKUNSOCMVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of adamantyl, piperazino, fluorophenyl, and pyrazolo[1,5-a]pyrimidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl and piperazino intermediates, followed by the introduction of the fluorophenyl and pyrazolo[1,5-a]pyrimidinyl groups. Common reagents used in these reactions include halogenating agents, catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, with common reagents including halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and catalysts under controlled temperatures and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use as a drug candidate for various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • [4-(1-ADAMANTYL)PIPERAZINO][5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
  • [4-(1-ADAMANTYL)PIPERAZINO][5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
  • [4-(1-ADAMANTYL)PIPERAZINO][5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Uniqueness: The uniqueness of [4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl and piperazino groups enhances its stability and lipophilicity, while the fluorophenyl and pyrazolo[1,5-a]pyrimidinyl groups contribute to its reactivity and potential therapeutic effects.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F4N5O/c29-21-3-1-20(2-4-21)22-12-24(28(30,31)32)37-25(33-22)13-23(34-37)26(38)35-5-7-36(8-6-35)27-14-17-9-18(15-27)11-19(10-17)16-27/h1-4,12-13,17-19H,5-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLDKUNSOCMVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

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